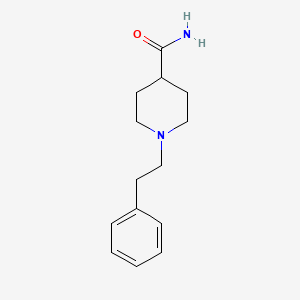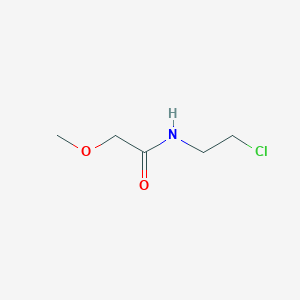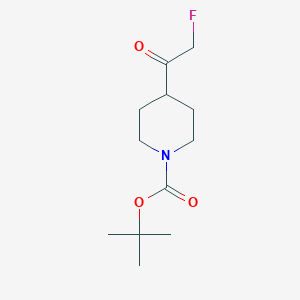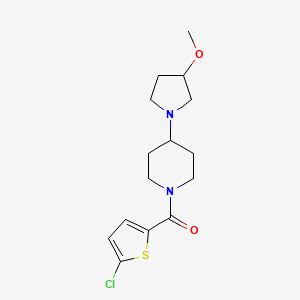![molecular formula C17H15FN6O B2511827 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2201319-14-2](/img/structure/B2511827.png)
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H15FN6O and its molecular weight is 338.346. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- In the context of developing novel broad-spectrum antifungal agents, like Voriconazole, research has explored the synthesis and stereochemistry of related fluoro-pyrimidine derivatives. The study by Butters et al. (2001) in "Organic Process Research & Development" specifically investigates the diastereocontrol in reactions involving fluoro-pyrimidine derivatives, highlighting the significance of pyrimidine substitution patterns and reaction conditions in the synthesis of these compounds (Butters et al., 2001).
Biological Evaluation and Potential Therapeutic Applications
Research by Coleman et al. (2004) in "Journal of Medicinal Chemistry" identifies certain pyrimidin-yl derivatives as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, marking their potential for clinical development in treating osteoporosis (Coleman et al., 2004).
A study on the synthesis and pharmacological activity of various pyrimidine-azetidinone derivatives by Thomas et al. (2016) in the "Arabian Journal of Chemistry" revealed that certain compounds exhibited significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton in developing central nervous system active agents for therapeutic use (Thomas et al., 2016).
Advancements in Synthesis Techniques
- Chrovian et al. (2018) in "Journal of Medicinal Chemistry" developed a single-pot dipolar cycloaddition reaction sequence to access novel pyrimidine P2X7 antagonists. This advancement in synthesis techniques demonstrates the versatility and utility of pyrimidine derivatives in medicinal chemistry (Chrovian et al., 2018).
Agricultural Applications
- A study by Yengoyan et al. (2020) in "Letters in Organic Chemistry" on the synthesis of novel pyrimidine derivatives including pyrazole, triazole, and pyridazine moieties showed these compounds to have a pronounced stimulating action on plant growth. This indicates the potential application of pyrimidine derivatives in agriculture (Yengoyan et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target enzymes like tyrosine kinase 2 (tyk2) .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its target enzyme, possibly inhibiting its function .
Pharmacokinetics
A compound with a similar structure was reported to have a clearance rate of 114 mL/min/g and a half-life of 1216 minutes in liver microsomal assay studies .
Result of Action
Based on its potential target, it can be hypothesized that it might reduce the production of pro-inflammatory cytokines and improve inflammation symptoms .
Propiedades
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-11-21-17(14)23-8-12(9-23)10-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVGNCQUQNTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)
![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

![N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2511753.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)


